molecular formula C11H13BrN2O B1380191 6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one CAS No. 1501214-54-5

6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one

Cat. No. B1380191
CAS RN: 1501214-54-5
M. Wt: 269.14 g/mol
InChI Key: ICFZYSATUZBWOF-UHFFFAOYSA-N
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Description

6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one (6-BrTQX) is a heterocyclic compound that is widely used in scientific research and laboratory experiments. It is a versatile compound that has a wide range of applications in various fields, including pharmacology, biochemistry, and organic chemistry. 6-BrTQX is a valuable tool for studying the structure, properties, and reactivity of organic molecules.

Scientific Research Applications

Efficient Synthesis of Quinoline Derivatives

Researchers have investigated the bromination reactions of 1,2,3,4-tetrahydroquinoline to efficiently produce various bromo-substituted quinolines, including 6-bromoquinolines, through one-pot synthesis methods. These compounds serve as intermediates for synthesizing trisubstituted quinoline derivatives via lithium–halogen exchange reactions, showcasing the versatility of bromo-substituted compounds in synthesizing complex organic structures with potential applications in medicinal chemistry and material science (Şahin et al., 2008).

Antimicrobial and Antiviral Activities

The synthesis of newer quinazolinones, which includes reactions starting from compounds structurally similar to 6-Bromo-3,3,4-trimethyl-1,2,3,4-tetrahydroquinoxalin-2-one, has been studied for their antimicrobial activities. These studies explore the chemical synthesis routes to generate 6-bromo-substituted quinazolinones and evaluate their antimicrobial efficacy, indicating the potential of these compounds in developing new antimicrobial agents (Patel et al., 2006).

Photocatalytic Applications

The use of bromo-substituted tetrahydroquinolines in photocatalytic reactions demonstrates their utility in synthesizing 4-(difluoromethylidene)-tetrahydroquinolines. This application highlights the role of these compounds in facilitating radical cyclization reactions under photoredox conditions, underscoring their significance in organic synthesis and the development of novel photocatalytic processes (Zeng et al., 2022).

Synthesis of Antiviral and Cytotoxic Agents

Further research into 6-bromo-2,3-disubstituted-4(3H)-quinazolinones examines their synthesis and evaluation for antiviral and cytotoxic activities. This area of study not only showcases the potential of bromo-substituted compounds in therapeutic applications but also provides insights into the design and development of new drugs with antiviral properties (Dinakaran et al., 2003).

properties

IUPAC Name

6-bromo-3,3,4-trimethyl-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrN2O/c1-11(2)10(15)13-8-5-4-7(12)6-9(8)14(11)3/h4-6H,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICFZYSATUZBWOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(N1C)C=C(C=C2)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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